
2-Methyl Estradiol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl Estradiol-d3 is a deuterated form of 2-Methyl Estradiol, a synthetic estrogen analog. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The molecular formula of this compound is C19H23D3O2, and it has a molecular weight of 289.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Estradiol-d3 typically involves the deuteration of 2-Methyl Estradiol. One common method is the catalytic hydrogenation of 2-Methyl Estradiol in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atmospheres .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl Estrone-d3.
Reduction: Reduction reactions can convert it back to its parent compound, 2-Methyl Estradiol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl Estrone-d3
Reduction: 2-Methyl Estradiol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
2-Methyl Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of 2-Methyl Estradiol.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in biological systems.
Proteomics: Utilized in mass spectrometry for the quantification of proteins and peptides.
Endocrinology: Research on estrogen receptor interactions and hormonal regulation
Mecanismo De Acción
2-Methyl Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding of the compound to the receptor induces a conformational change, allowing the receptor to interact with estrogen response elements in the DNA. This interaction leads to the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, widely used in hormone replacement therapy.
2-Methoxyestradiol: An angiogenesis inhibitor with anti-cancer properties.
Methylestradiol: A synthetic estrogen used in the treatment of menopausal symptoms
Uniqueness
2-Methyl Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved analytical performance in mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |
Clave InChI |
PAZNMSHBVDFVSA-UXOVBMNUSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |
SMILES canónico |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


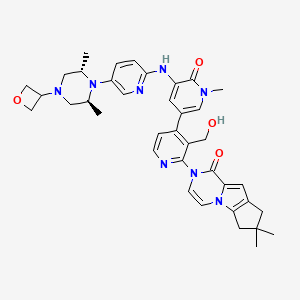
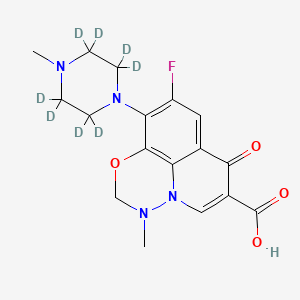


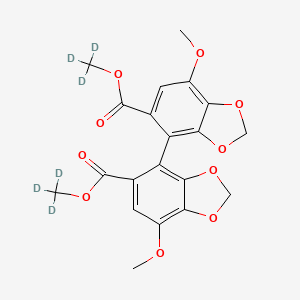
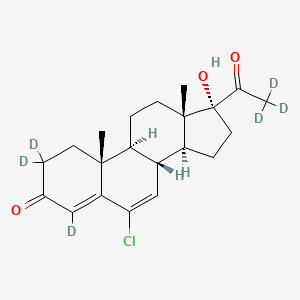
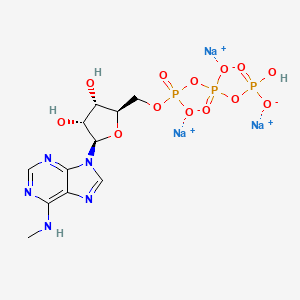
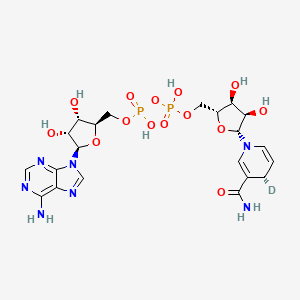
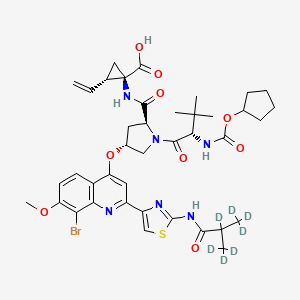

![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)



